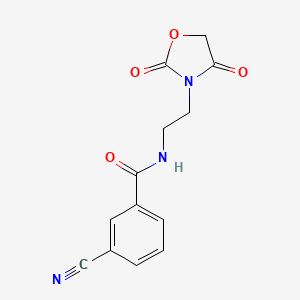

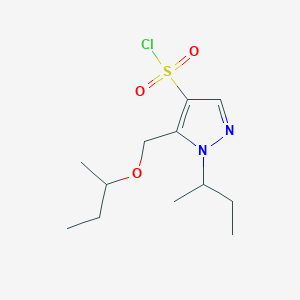

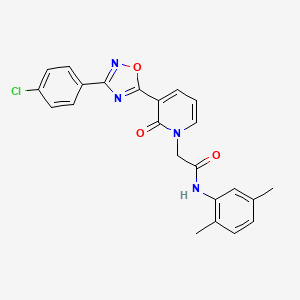

![molecular formula C14H18N2O4 B2954519 3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid CAS No. 1216315-17-1](/img/structure/B2954519.png)

3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrroloimidazoles are a class of compounds that contain a pyrrole ring fused with an imidazole ring . They are part of a larger class of compounds known as polycyclic pyrrole-fused heterocycles . These compounds have been widely investigated in medicinal and organic chemistry due to their diverse biological properties . Oxalic acid is a simple dicarboxylic acid with the formula C2H2O4. It’s a colorless crystalline solid that forms a colorless solution in water.

Synthesis Analysis

The synthesis of pyrroloimidazoles has been a topic of interest in recent years . Various synthetic routes have been developed, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One notable method involves a one-pot cascade and metal-free reaction .Molecular Structure Analysis

Pyrroloimidazoles have a unique molecular structure that includes a pyrrole ring and an imidazole ring . This structure is a privileged heterocycle found in numerous natural products .Chemical Reactions Analysis

The assembly of pyrroloimidazoles likely involves the formation of the pyrrolate anion in the first stage due to the greater deprotonating ability of certain super-base systems .Scientific Research Applications

Drug Discovery and Pharmacological Properties

The pyrrolo[1,2-a]indole unit, which is structurally related to 3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole, is a privileged heterocycle found in numerous natural products and exhibits diverse pharmacological properties . This makes it a significant scaffold in drug discovery, particularly in the synthesis of bioactive molecules and natural products. The mechanistic pathway and stereo-electronic factors affecting the yield and selectivity of the product are crucial in the development of new drugs.

Biological Activity of Pyrrolopyrazine Derivatives

Pyrrolopyrazine derivatives, which share a similar pyrrole core with 3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole, have shown a wide range of biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The pyrrolopyrazine scaffold is an attractive target for medicinal chemistry researchers aiming to design and synthesize new leads to treat various diseases.

Synthesis of Hexahydro-1H-pyrrolo[3,2-c]pyridines

The synthesis of hexahydro-1H-pyrrolo[3,2-c]pyridines, which are biologically important compounds, can be achieved through a tandem reaction involving 2-aminoethyl tethered 1,3-enynes and imines via palladium catalysis . This method provides an efficient and economical access to these compounds, which are structurally related to 3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole.

Antileishmanial Efficacy

Uniquely functionalized derivatives of 3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole have been synthesized and evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL) . This showcases the compound’s potential in contributing to the treatment of parasitic diseases.

Aza-Nazarov Annulation in Synthesis

The strategy of aza-Nazarov annulation, which is applicable to the synthesis of pyrrolo[1,2-a]quinolines, can also be adapted for the synthesis of compounds like 3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole . This synthetic methodology is significant for accessing analogs of natural products and bioactive molecules.

Scaffold for Drug Discovery Research

The structure of 3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole serves as an important scaffold in drug discovery research due to its nitrogen-containing heterocyclic compound that includes a pyrrole ring . Its versatility in exhibiting various biological activities makes it a valuable entity in the synthesis of new pharmacological agents.

Mechanism of Action

Mode of Action

Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation, viral replication, and cancer cell proliferation .

Result of Action

Based on the biological activities of similar compounds, it could potentially have anti-inflammatory, antiviral, or anticancer effects .

Future Directions

properties

IUPAC Name |

oxalic acid;3-phenyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolo[1,2-c]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.C2H2O4/c1-2-5-10(6-3-1)12-13-9-11-7-4-8-14(11)12;3-1(4)2(5)6/h1-3,5-6,11-13H,4,7-9H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOJRJQKDPVHQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(N2C1)C3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

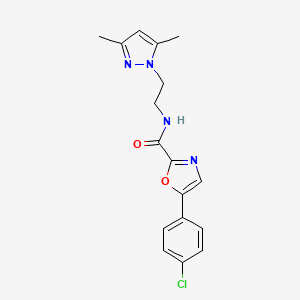

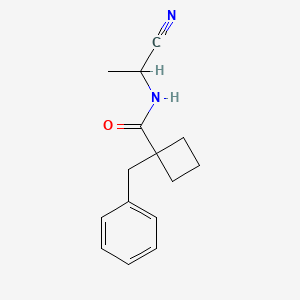

![2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B2954438.png)

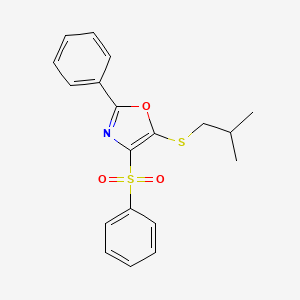

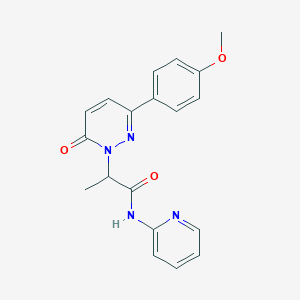

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2954450.png)

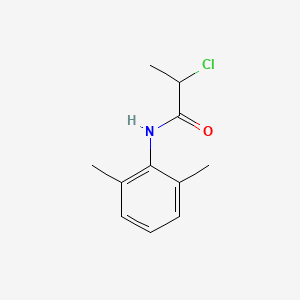

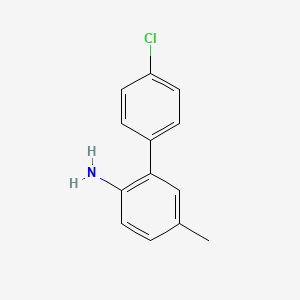

![1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride](/img/structure/B2954451.png)

![N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2954456.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2954458.png)